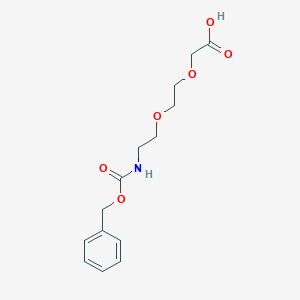

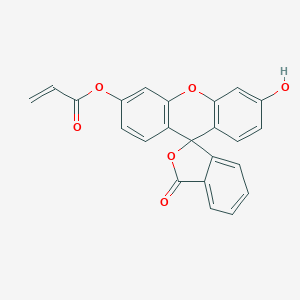

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid often involves multi-step reactions, starting from readily available or easily synthesized intermediates. While the direct synthesis of this compound is not detailed in the available literature, studies on similar compounds provide insights into potential synthetic pathways. For instance, the synthesis of related compounds involves cascade reactions, transition-metal-free conditions, and the use of renewable resources such as levulinic acid, indicating an emphasis on efficient, environmentally benign synthesis methods (Organic & Biomolecular Chemistry, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid is characterized by specific bonding patterns and geometric arrangements. For example, polymorphic forms of closely related compounds reveal different molecular conformations due to intermolecular hydrogen bonding, affecting their physical and chemical properties (Journal of The Chemical Society-perkin Transactions 1, 1989).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate their reactivity and potential for further transformation. For instance, nitration and alkylation reactions lead to the formation of various derivatives, highlighting the compound's versatility in synthetic chemistry (Russian Journal of Organic Chemistry, 2005).

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Inhibitor Activity

An improved synthesis method for 2-oxo acids, specifically 2-oxo-4-phenyl-3-butynoic acid, has been reported, highlighting its role as a potent inhibitor of brewers' yeast pyruvate decarboxylase. This compound, through controlled synthesis and hydrolysis, demonstrates potential in biochemical applications, such as enzyme inhibition and the study of enzymatic pathways (Chiu & Jordan, 1994).

Anticancer Potential

Research on 3-oxo-tirucall-8, 24-dien-3-one-21-oic acid, isolated from Boswellia serrata gum, and its derivatives via Beckmann rearrangement shows significant anti-tumor activity against various human cancer cell lines. This underscores the potential of oxo-acid derivatives in developing anticancer treatments (Shenvi et al., 2014).

Fungal Biotransformation

The transformation of 3-oxo-olean-12-en-28-oic acid by the fungus Chaetomium longirostre into hydroxylated metabolites demonstrates the use of microbial biotransformation in modifying and potentially enhancing the properties of oxo-acid compounds. This process could be relevant for pharmaceutical synthesis and the generation of novel compounds with improved biological activities (Shirane et al., 1996).

Synthesis and Structural Analysis

The study of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid explores the synthesis, structure, and properties of trioxa-containing compounds. Such research is crucial for understanding the chemical behavior and potential applications of these compounds in material science, pharmacology, and organic synthesis (Shtabova et al., 2005).

Eigenschaften

IUPAC Name |

2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUWSVXMAZFFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448977 | |

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

CAS RN |

165454-06-8 | |

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)